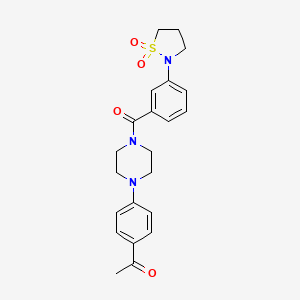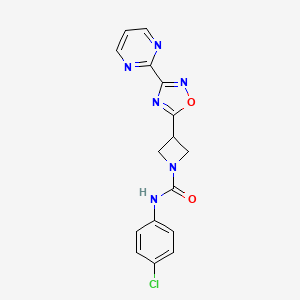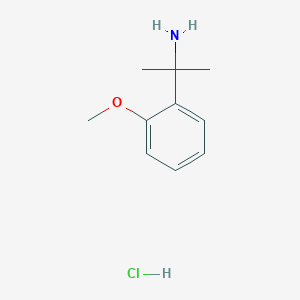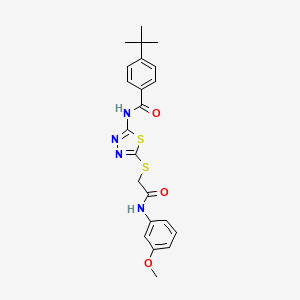![molecular formula C24H28N4O2S B2540976 5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860610-87-3](/img/structure/B2540976.png)
5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the use of building blocks such as dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, as mentioned in the first paper . Another approach for synthesizing [1,2,4]triazolo[1,5-c]quinazoline derivatives is the reaction of 3-amino-2-methylquinazolin-4-(3H)-one with aromatic nitriles in the presence of potassium tert-butoxide under reflux conditions . These methods provide a pathway to a variety of derivatives, which could potentially include the compound of interest.
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and elemental analysis . These techniques ensure the correct identification of the synthesized compounds, including the presence of functional groups and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazoline derivatives are crucial for obtaining the desired compounds with potential antibacterial properties. The reaction conditions, such as the use of potassium tert-butoxide and reflux, are optimized to facilitate the formation of the triazoloquinazoline core . The transformation of the lactam moiety in these compounds allows for the generation of a variety of derivatives, which could be further modified to enhance their biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline" are not detailed in the provided papers, the general properties of triazoloquinazoline derivatives can be inferred. These compounds are typically characterized by their melting points, solubility, and stability, which are important for their practical application as antibacterial agents. The antibacterial activity is assessed using the zone inhibition method against various bacterial strains, indicating the potential efficacy of these compounds in medical applications .
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Researchers have focused on synthesizing a variety of [1,2,4]triazolo[1,5-c]quinazoline derivatives due to their promising pharmacological properties. For example, the synthesis and evaluation of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives as antibacterial agents involved creating a series of 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives. These compounds were evaluated for their antibacterial activities against several bacterial strains, showcasing their potential in antibacterial drug development (Zeydi et al., 2017).
Antimicrobial Activities
Some derivatives have been synthesized with specific functionalities to explore their antimicrobial activities. For instance, the synthesis of novel pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties was undertaken. These compounds were evaluated for their antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, indicating their potential as antimicrobial agents (Hassan, 2013).
Anticancer Activity
Research into the synthesis of amino-, and sulfanyl-derivatives of benzoquinazolinones has revealed potential anticancer activities. For example, certain synthesized compounds showed significant anticancer activity when screened for cytotoxicity against cancer cell lines, highlighting the role of these derivatives in the development of new anticancer therapies (Nowak et al., 2015).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives were prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens. These derivatives were also screened for their mosquito larvicidal activity, showing their versatility in both antimicrobial and larvicidal applications (Kumara et al., 2015).
Chemical Transformations and Structural Characterizations
The chemical transformation of specific moieties within the triazoloquinazoline framework has been explored to access a variety of derivatives, showcasing the compound's versatility in chemical synthesis. These studies include detailed structural characterizations, providing insights into their chemical properties and potential applications in various biological activities (Al-Salahi & Geffken, 2011).
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-7-21-26-22-17-12-19(29-5)20(30-6)13-18(17)25-23(28(22)27-21)31-14-15-8-10-16(11-9-15)24(2,3)4/h8-13H,7,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPOAPSQGVYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-dimethyl-2,6-dioxo-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbothioamide](/img/structure/B2540894.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)
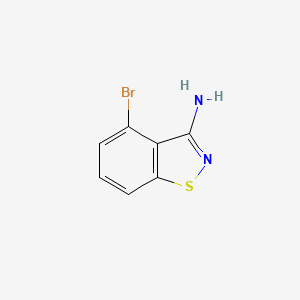

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)

